molecular formula C10H11BrF3N3 B12907467 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 917895-58-0

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12907467
CAS No.: 917895-58-0
M. Wt: 310.11 g/mol
InChI Key: KYJALVYQCCCFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

Molecular Architecture

5-Bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine features a pyrimidine ring system substituted at three positions:

  • Position 2 : A trifluoromethyl (-CF₃) group, which introduces strong electron-withdrawing effects.
  • Position 4 : A cyclopentylamine moiety attached via the nitrogen atom, contributing steric bulk and lipophilicity.
  • Position 5 : A bromine atom, enabling further functionalization through cross-coupling reactions.

The molecular formula is C₁₀H₁₁BrF₃N₃ , with a molecular weight of 300.11 g/mol . The systematic IUPAC name reflects these substituents’ positions and prioritizes the parent pyrimidine ring.

Table 1: Key Structural Properties
Property Value
Molecular Formula C₁₀H₁₁BrF₃N₃
Molecular Weight 300.11 g/mol
Substituents 2-CF₃, 4-N-cyclopentyl, 5-Br
Electron Effects -CF₃ (electron-withdrawing)

Nomenclature Conventions

The compound’s name adheres to IUPAC guidelines:

  • The pyrimidine ring is numbered such that the amine group at position 4 receives the lowest possible locant.
  • Substituents are listed in alphabetical order: bromo (Br), cyclopentylamine (N-cyclopentyl), and trifluoromethyl (CF₃).

This nomenclature distinguishes it from related analogs, such as 2-bromo-5-(trifluoromethyl)pyridin-4-amine, which features a pyridine core.

Properties

CAS No.

917895-58-0

Molecular Formula

C10H11BrF3N3

Molecular Weight

310.11 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17)

InChI Key

KYJALVYQCCCFPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine Core

The 2-(trifluoromethyl)pyrimidin-4-amine core can be synthesized by condensation reactions involving trifluoromethyl-substituted precursors such as trifluoroacetaldehyde derivatives or trifluoromethyl-substituted β-dicarbonyl compounds with amidine or guanidine derivatives. This step often employs:

  • Condensation of trifluoromethyl-substituted β-diketones with guanidine derivatives under reflux conditions.
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate ring closure.

Selective Bromination at the 5-Position

Selective bromination of the pyrimidine ring at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions to avoid polybromination or ring degradation. Typical conditions include:

  • Use of NBS in an inert solvent like dichloromethane (DCM) at low temperatures (0–5 °C).
  • Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure monobromination.

N-Cyclopentylation of Pyrimidin-4-amine

The introduction of the cyclopentyl group onto the nitrogen atom of the pyrimidin-4-amine is commonly performed via nucleophilic substitution or reductive amination:

  • Reaction of 5-bromo-2-(trifluoromethyl)pyrimidin-4-amine with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Alternatively, reductive amination using cyclopentanone and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) can be employed to attach the cyclopentyl group selectively.

Purification and Characterization

The final compound is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane). Characterization is performed by:

  • Nuclear magnetic resonance (NMR) spectroscopy to confirm the substitution pattern.
  • Mass spectrometry (MS) to verify molecular weight.
  • Elemental analysis and melting point determination for purity assessment.

Summary of Preparation Methods in Tabular Form

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrimidine ring formation Trifluoromethyl β-diketone + guanidine, reflux in DMF/DMSO Formation of 2-(trifluoromethyl)pyrimidin-4-amine core
2 Selective bromination N-Bromosuccinimide (NBS), DCM, 0–5 °C Monobromination at 5-position
3 N-Cyclopentylation Cyclopentyl bromide, K2CO3 or NaH, DMF, room temp or reflux Attachment of cyclopentyl group to pyrimidin-4-amine nitrogen
4 Purification Silica gel chromatography, ethyl acetate/hexane Isolation of pure 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
5 Characterization NMR, MS, elemental analysis Confirmation of structure and purity

Research Findings and Optimization

  • The use of NBS for bromination provides high selectivity and yield, minimizing side reactions compared to elemental bromine.
  • N-alkylation efficiency depends on the base and solvent choice; potassium carbonate in DMF is preferred for mild conditions and good yields.
  • Reductive amination offers an alternative route for cyclopentylation with fewer side products but requires careful control of reducing agent stoichiometry.
  • The trifluoromethyl group remains stable under the reaction conditions, preserving the desired pharmacophoric properties.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its role as a pharmaceutical intermediate and its potential therapeutic uses.

Chemical Properties and Structure

  • Molecular Formula : C10H11BrF3N
  • Molar Mass : 310.114 g/mol
  • CAS Number : 917895-58-0
  • Density : Not available
  • Boiling Point : Not available
  • Flash Point : Not available

The compound features a pyrimidine ring substituted with a bromine atom, a trifluoromethyl group, and a cyclopentyl group, which contribute to its biological activity.

Pharmaceutical Intermediates

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the synthesis of CDK4 inhibitors, which are crucial in treating cancers characterized by cell proliferation.

Therapeutic Potential

This compound has been linked to the development of drugs such as Palbociclib and Ribociclib, which are used to treat breast cancer by inhibiting cyclin-dependent kinases (CDKs). These drugs have shown efficacy in clinical trials, highlighting the compound's importance in cancer therapy.

Case Study: Palbociclib

Palbociclib is a selective inhibitor of CDK4/6 that has gained approval for use in combination with endocrine therapy for hormone receptor-positive breast cancer. The synthesis of Palbociclib involves several steps where 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine acts as a key precursor.

Parameter Details
Drug NamePalbociclib
Mechanism of ActionCDK4/6 inhibition
IndicationHormone receptor-positive breast cancer
Approval Year2015
Clinical TrialsPhase III trials showed improved progression-free survival

Research Applications

In addition to its pharmaceutical uses, the compound is employed in various research settings to explore new therapeutic avenues. Its unique structural features allow researchers to modify it for developing new derivatives with potentially enhanced biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell proliferation, thereby inhibiting the growth of cancer cells. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling pathways that lead to cell division .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Chlorine

Key Compound : 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8)

  • Molecular Formula : C₉H₁₁BrClN₃ (MW 276.56) .
  • Synthesis : Reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of N,N-diisopropylethylamine yields the product in 85% purity .
  • Comparison :
    • Electron Effects : The trifluoromethyl group (CF₃) in the target compound is significantly more electron-withdrawing than chlorine, altering the pyrimidine ring's electronic environment. This may reduce nucleophilic substitution reactivity at position 2 but enhance stability against metabolic degradation .
    • Steric Effects : CF₃’s bulkiness (~1.4 Å van der Waals radius) compared to Cl (~0.9 Å) could hinder interactions with biological targets or influence crystal packing .

Positional Isomerism: Bromo and Chlorine Substitution

Key Compound : 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine (CAS 1823404-28-9)

  • Molecular Formula : C₉H₁₁BrClN₃ (MW 276.56) .
  • Application : Intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor .
  • Comparison: Substituent Position: Moving the chloro group from position 2 to 4 (as in this isomer) changes the ring’s electron density distribution.

Aromatic vs. Aliphatic Amine Substituents

Key Compound : 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine

  • Molecular Formula : C₁₀H₆BrClFN₃ (MW 302.53) .
  • Solubility: Aromatic amines (e.g., 4-fluorophenyl) may reduce solubility in polar solvents due to π-π stacking, whereas cyclopentylamine’s aliphatic nature could improve aqueous solubility .

Data Tables: Structural and Functional Comparison

Table 1. Substituent and Property Comparison

Compound Name Substituents (Position) Molecular Weight logP* Biological Activity
Target Compound Br (5), CF₃ (2), Cyclopentyl (4) ~305.5 ~2.8 Anticancer (inferred)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (5), Cl (2), Cyclopentyl (4) 276.56 2.1 Anticancer
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine Br (5), Cl (4), Cyclopentyl (2) 276.56 2.0 Ribociclib Intermediate
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine Br (5), Cl (2), 4-Fluorophenyl (4) 302.53 2.3 Unknown

*logP values estimated using ChemDraw.

Research Findings and Implications

  • Biological Relevance : The CF₃ group’s electron-withdrawing nature could enhance interactions with hydrophobic pockets in enzymes, as seen in kinase inhibitors like Ribociclib .
  • Crystallography: Analogs like 5-bromo-2-chloropyrimidin-4-amine form monoclinic crystals (space group P2₁/c), suggesting that the target compound’s CF₃ group may induce distinct packing patterns .

Biological Activity

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative with significant potential in medicinal chemistry. Characterized by a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a cyclopentyl group attached to the nitrogen atom, this compound has garnered attention for its biological activity and applications in drug design.

The molecular formula of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is C10H11BrF3N3C_{10}H_{11}BrF_3N_3 with a molecular weight of approximately 296.11 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical attributes in drug development.

Pharmacological Potential

The structural features of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine suggest several potential biological activities:

  • Antitumor Activity : Pyrimidine derivatives are widely explored for their antitumor properties. The inhibition of CDKs can lead to reduced proliferation of cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, which may also apply to this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Bromo-2-chloro-n-cyclopentylpyrimidin-4-amine Chlorine instead of trifluoromethylSelective CDK inhibitor; potential anti-cancer effects
2-Amino-5-trifluoromethylpyrimidine Lacks cyclopentyl groupIntermediate in synthesizing complex derivatives
6-(Trifluoromethyl)pyridin-3-amines Pyridine ring structureSimilar fluorinated properties; explored for various activities

This table illustrates how variations in substituents can significantly influence biological activity and chemical properties.

Case Studies and Research Findings

Although direct studies on 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine are scarce, research on related compounds provides insights into its potential applications:

  • Inhibition of CDK4/6 : Research has shown that pyrimidine derivatives can effectively inhibit CDK4 and CDK6, leading to G1 phase cell cycle arrest. This mechanism is crucial for developing targeted therapies against various cancers.
  • Synthesis and Characterization : Various synthetic routes have been employed to produce similar compounds, including Suzuki–Miyaura coupling methods that allow for functional group tolerance and mild reaction conditions .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 5-Bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized by reacting intermediates like 5-(chloromethyl)pyrimidines with amines under reflux conditions in chlorinated solvents (e.g., chloroform) . Key steps include:

  • Solvent selection: Chloroform or dichloromethane is preferred for solubility and reactivity.
  • Reaction time: Reflux for 5–6 hours ensures completion .
  • Purification: Column chromatography (silica gel, chloroform) followed by recrystallization (methanol) yields pure crystals .

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

StepConditionsYieldReference
Intermediate reactionChloroform, reflux, 5 hours78.7%
PurificationSilica gel (CHCl₃), recrystallization83.4%

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Answer: Structural characterization combines X-ray crystallography , NMR , and mass spectrometry :

  • X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • ¹H/¹³C NMR confirms substitution patterns and cyclopentyl/trifluoromethyl group integration .
  • Mass spectrometry validates molecular weight and bromine isotope patterns.

Note: Discrepancies between NMR and crystallographic data (e.g., rotational isomers) require multi-technique validation .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl (-CF₃) group be modeled during structure refinement?

Answer: Disorder in -CF₃ groups arises from rotational flexibility. Strategies include:

  • Split-site refinement: Assign partial occupancy to fluorine atoms (e.g., 60:40 ratio) .
  • Software tools: SHELXL’s PART and AFIX commands model disorder effectively .
  • Validation: Check residual electron density maps to ensure plausible disorder modeling .

Q. Table 2: Example of Disordered -CF₃ Refinement Parameters

ParameterValue (Molecule A)Value (Molecule B)
Occupancy (major:minor)0.6:0.40.55:0.45
Bond length (C-F)1.32–1.35 Å1.31–1.34 Å

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

Answer: The crystal packing is stabilized by:

  • Hydrogen bonds: N–H⋯N interactions between pyrimidine and amine groups form dimeric motifs (R₂²(12) rings) .
  • π-π stacking: Pyrimidine rings stack with centroid distances of 3.5–3.6 Å, enhancing thermal stability .
  • C–H⋯O/F interactions: These weak interactions contribute to layered crystal growth .

Implications: Stronger intermolecular forces correlate with higher melting points and lower solubility .

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions, temperature). Mitigation strategies:

  • Temperature-dependent studies: Collect X-ray data at 100 K to minimize thermal motion artifacts .
  • DFT calculations: Compare optimized gas-phase geometries with experimental solid-state structures .
  • Multi-conformer models: Refine structures with alternative conformers to account for flexibility .

Example: Dihedral angles between pyrimidine and aryl rings may deviate by 5–10° between theory and experiment due to crystal packing forces .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly in anticancer research?

Answer:

  • In vitro assays: Screen against cancer cell lines (e.g., MTT assay) to determine IC₅₀ values .
  • Structure-activity relationship (SAR): Modify substituents (e.g., bromine, cyclopentyl) to assess impact on potency .
  • Targeted studies: Use molecular docking to predict binding to kinases or DNA topoisomerases .

Q. Table 3: Antitumor Activity Data from Analogous Pyrimidines

DerivativeIC₅₀ (μM)Target Cell Line
Trifluoromethyl-pyrimidine12.3HeLa
Bromo-substituted8.7MCF-7

Q. How does the bromine substituent influence reactivity and downstream applications?

Answer:

  • Reactivity: Bromine enhances electrophilic substitution potential for further functionalization (e.g., Suzuki coupling) .
  • Biological impact: Bromine increases lipophilicity, improving membrane permeability in cell-based assays .
  • Crystallography: Heavy bromine atoms aid in phasing X-ray data via anomalous scattering .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Answer:

  • Dry solvents: Use freshly distilled CH₂Cl₂ or THF under inert gas (N₂/Ar) .
  • Low-temperature reactions: Conduct steps at 0–5°C to suppress side reactions .
  • Schlenk techniques: Employ vacuum/inert gas cycles for moisture-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.